3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
CAS No.: 2034382-02-8
Cat. No.: VC5291831
Molecular Formula: C15H16ClF3N4O2S
Molecular Weight: 408.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034382-02-8 |
|---|---|
| Molecular Formula | C15H16ClF3N4O2S |
| Molecular Weight | 408.82 |
| IUPAC Name | 3-chloro-2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H16ClF3N4O2S/c1-9-11(16)3-2-4-12(9)26(24,25)20-8-14-22-21-13-7-10(15(17,18)19)5-6-23(13)14/h2-4,10,20H,5-8H2,1H3 |
| Standard InChI Key | PGGDRKWHLBWKBO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
The compound features a 3-chloro-2-methylbenzenesulfonamide scaffold linked via a methylene bridge to a 7-trifluoromethyl-substituted triazolo[4,3-a]pyridine system. Key structural attributes include:
-
Benzenesulfonamide moiety: The aromatic ring contains electron-withdrawing chloro (C3) and methyl (C2) groups, with the sulfonamide (-SO2NH-) group at position 1 .
-
Triazolopyridine core: The bicyclic triazolo[4,3-a]pyridine system incorporates a tetrahydro modification at positions 5-8, introducing conformational constraints .
-
Trifluoromethyl substitution: The CF3 group at position 7 enhances lipophilicity and metabolic stability, a common strategy in drug design .
A comparative analysis with structurally related compounds reveals critical divergences:
Synthetic Pathways and Optimization
Benzenesulfonamide Synthesis
The 3-chloro-2-methylbenzenesulfonamide precursor can be synthesized via polysulfide-mediated amination of o-xylene derivatives, as demonstrated in Chinese patent CN102234236A . Key steps include:
-
Chlorosulfonation of 2-methylaniline using chlorosulfonic acid
-
Thiolation with ammonium polysulfide under reflux
Yields exceeding 85% purity are achievable through optimized reaction conditions (T = 110-120°C, t = 4-6 hr) .
Triazolopyridine Construction
The 7-trifluoromethyl-triazolopyridine core follows synthetic protocols from Source :
-
Cyclocondensation of 4-chloropyrazine-2-carboxylate with hydrazine
-
Trifluoromethylation via Ullmann-type coupling with CF3I/CuI
-
Hydrogenation over Pd/C (3.5-4.5 kg/cm² H2, 40-45°C) to achieve tetrahydro saturation
Critical parameters:
-
Temperature control during hydrogenation prevents over-reduction
Final Coupling
Mitsunobu reaction conditions (DIAD, PPh3) facilitate the methylene bridge formation between the sulfonamide nitrogen and triazolopyridine C3 position. NMR monitoring confirms complete conversion (δ 4.35 ppm, -CH2- triplet) .
Physicochemical Properties
Experimental data from analogous compounds suggest:
The trifluoromethyl group increases membrane permeability compared to non-fluorinated analogs (3.8 vs. 2.1 logP) .
Biological Activity and Mechanism
While direct studies on this compound are unreported, structural analogs demonstrate:
-
Antimalarial activity: Triazolo[4,3-a]pyridine sulfonamides inhibit falcipain-2 (IC50 = 0.8-2.3 μM) . Docking studies suggest the CF3 group enhances hydrophobic interactions with the S2 pocket .
-
Kinase inhibition: Tetrahydro modifications in triazolopyridines improve selectivity for CDK2/cyclin E (Ki = 14 nM) .
-
Metabolic stability: Microsomal t1/2 > 120 min (human hepatocytes), attributed to CF3-mediated resistance to oxidative metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume